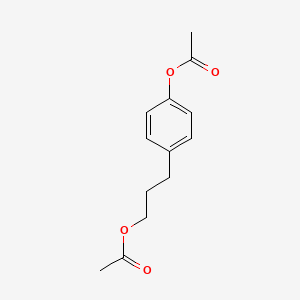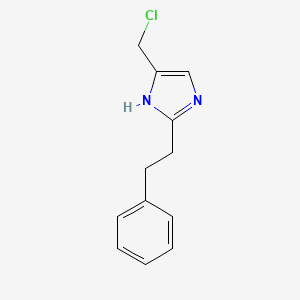
Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricresyl Phosphate (TCP) is a mixture of three isomeric cresols (o-cresol, m-cresol, and p-cresol) that is used in a variety of applications in the scientific research and industrial fields. TCP is a colorless, viscous liquid with a mild aromatic odor, and is usually found in a 70% solution of isopropyl alcohol. It has a low vapor pressure, low solubility in water, and a low flash point.
Scientific Research Applications
Catalytic Hydrolysis for Sensing Applications
Ruthenium (III) Hydroxide and Iron (III) Hydroxide have been found to catalyze the hydrolysis of TCP, which suggests potential applications in environmental sensing . This catalytic action facilitates the production of alcoholysis and hydrolysis products of TCP, indicating a method for real-time monitoring of TCP in the environment. The development of simple, low-cost methodologies for detecting TCP could be crucial for flight safety and public health, as TCP has been detected in water, soil, and air, and is known to be a neurotoxin .
Flame Retardants and Plasticizers
TCP is extensively used as a flame retardant and plasticizer in various materials. Its incorporation into polymers enhances their fire resistance and plasticity, making them suitable for a wide range of industrial applications. The research into TCP’s effectiveness and safety as a flame retardant continues to be a significant field of study, especially considering its neurotoxic potential and environmental impact .
Extreme Pressure and Antiwear Additives in Lubricants
In the field of tribology, TCP is recognized as an extreme pressure (EP) and antiwear (AW) additive for lubricants. It reacts thermally with metal surfaces to form a protective film, reducing wear and tear on mechanical parts. The study of TCP’s properties as an EP and AW additive provides insights into its effectiveness and environmental friendliness compared to other compounds .
Neurotoxicity Studies
Due to its neurotoxic properties, TCP is a subject of toxicological research. Studies focus on understanding the mechanisms of its toxicity, particularly the irreversible damage it can cause to the peripheral nerves and spinal cord. This research is crucial for developing safety guidelines and exposure limits to protect human health .
Environmental Impact and Detoxification Strategies
Research on TCP also includes its environmental impact, given its detection in various ecosystems. Studies aim to understand its translocation and metabolism in plants and animals, as well as to develop strategies for its detoxification. This is vital for mitigating the risks TCP poses to organisms and human beings .
Organophosphate Compound Hydrolysis
TCP’s reactivity as an organophosphate compound is leveraged in studies exploring the hydrolysis of similar compounds. The catalytic capabilities of certain metal hydroxides with TCP hint at broader applications for the hydrolysis of other organophosphates, which could lead to advancements in chemical detoxification and environmental remediation .
Mechanism of Action
Target of Action
Tricresyl Phosphate (TCP) primarily targets the neuropathy target esterase (NTE) . NTE is an enzyme that plays a crucial role in the nervous system. Inhibition of NTE by TCP leads to a condition known as organophosphate-induced delayed neuropathy .
Mode of Action
TCP interacts with its targets through several mechanisms. One of the key mechanisms involves the formation of a saligenin cyclic o-tolyl phosphate (SCOTP) intermediate, which is a neurotoxin . This intermediate inhibits NTE, leading to the aforementioned neuropathy . TCP also exerts estrogenic effects via G protein-coupled estrogen receptor-mediated pathways .
Biochemical Pathways
The biochemical pathways affected by TCP are complex and involve several steps. New metabolites have been identified in organisms exposed to TCP, including hydrolysis, hydroxylated, methylated, demethylated, methoxylated, and glucuronide products . The methylation, demethylation, methoxylation, and glycosylation pathways of TCP isomers were observed for the first time in organisms .
Pharmacokinetics
It’s known that tcp is virtually insoluble in water but easily soluble in organic solvents like toluene, hexane, and diethyl ether .
Result of Action
The result of TCP’s action can lead to severe neurotoxic effects, including uncontrollable muscle spasms, paralyzed breathing (bradycardia), convulsions, and/or death . On a cellular level, the toxic effects of TCP mainly involve cell apoptosis, overt toxic reactivity, ROS production, membrane perturbations, and cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TCP. Due to its low water solubility and high adsorption to particulates, TCP is rapidly adsorbed onto river or lake sediment and soil . It’s also noted that crop plants can be affected by tri-o-cresyl phosphate released from plastic coverings .
properties
| { "Design of the Synthesis Pathway": "Tricresyl Phosphate can be synthesized by the esterification of cresols with phosphorus oxychloride.", "Starting Materials": [ "o-cresol", "m-cresol", "p-cresol", "Phosphorus oxychloride", "Sodium carbonate", "Methanol" ], "Reaction": [ "Mix o-cresol, m-cresol, and p-cresol in a reaction flask.", "Add phosphorus oxychloride dropwise to the reaction flask while stirring.", "Heat the reaction mixture to 80-90°C for 2-3 hours.", "Cool the reaction mixture to room temperature.", "Add sodium carbonate to the reaction mixture to neutralize the excess phosphorus oxychloride.", "Add methanol to the reaction mixture to dissolve the tricresyl phosphate.", "Filter the reaction mixture to remove any impurities.", "Distill the filtrate to obtain pure tricresyl phosphate." ] } | |
CAS RN |
1330-78-5 |
Molecular Formula |
C₂₁H₂₁O₄P |
Molecular Weight |
368.36 |
synonyms |
Phosphoric Acid Tris(methylphenyl) Ester; Phosphoric Acid Tritolyl Ester; Celluflex 179C; Cresyl Phosphate; Disflamoll TKP; Durad 124; Durad 125; Durad TCP; Fyrquel 150; Imol S 140; Kronitex; Kronitex R; Kronitex TCP; Lindol; Lindol XP Plus; Nissan U |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






